1-Nonanethiol
Overview
Description
1-Nonanethiol, also known as nonane-1-thiol, is an organic compound with the molecular formula C₉H₂₀S. It is a member of the thiol family, characterized by the presence of a sulfhydryl (-SH) group attached to a nonane chain. This compound is known for its strong, unpleasant odor, which is typical of thiols. It is used in various applications, including the formation of self-assembled monolayers on metal surfaces.
Mechanism of Action
Target of Action
1-Nonanethiol, also known as n-Nonyl mercaptan, Nonyl mercaptan, Nonylthiol, and nonane-1-thiol , is an alkanethiol . The primary targets of this compound are metal surfaces, specifically gold, mercury, silver, and platinum . These surfaces are the substrates upon which this compound forms a self-assembled monolayer (SAM) .
Mode of Action
This compound interacts with its targets (metal surfaces) by forming a self-assembled monolayer (SAM) . This interaction functionalizes the surface atoms and improves the surface property of the composite
Biochemical Pathways
It is known that this compound forms self-organized monolayers on metal surfaces . These monolayers can affect the surface properties of the substrate, potentially influencing various biochemical pathways. More research is needed to fully understand the impact of this compound on biochemical pathways.
Result of Action
The primary result of this compound’s action is the formation of a self-assembled monolayer (SAM) on metal surfaces . This monolayer functionalizes the surface atoms and improves the surface property of the composite
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of a self-assembled monolayer (SAM) may be affected by factors such as temperature, humidity, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
1-Nonanethiol is mainly used to form self-organized monolayers on gold, mercury, silver, and platinum surfaces . These monolayers functionalize the surface atoms and improve the surface property of the composite
Molecular Mechanism
It is known that this compound can form self-organized monolayers on various surfaces, which suggests it may interact with biomolecules at the molecular level
Temporal Effects in Laboratory Settings
It is known that this compound can form stable self-organized monolayers on various surfaces , suggesting it may have long-term effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonanethiol can be synthesized through several methods. One common approach involves the reaction of nonyl bromide with thiourea, followed by hydrolysis to yield this compound. The reaction conditions typically include:
Nonyl bromide: The starting material.
Thiourea: Reacts with nonyl bromide to form an intermediate.
Hydrolysis: The intermediate is hydrolyzed to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nonyl disulfide. This method involves:
Nonyl disulfide: The starting material.
Catalytic hydrogenation: Using a suitable catalyst, such as palladium on carbon, to reduce nonyl disulfide to this compound.
Chemical Reactions Analysis
1-Nonanethiol undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or nitric acid.
Products: The oxidation of this compound typically yields nonanoic acid or disulfides.
Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride.
Products: Reduction can lead to the formation of nonane.
Substitution:
Reagents and Conditions: Halogenating agents such as bromine or chlorine.
Products: Substitution reactions can produce nonyl halides.
Scientific Research Applications
1-Nonanethiol has several applications in scientific research:
Chemistry:
Self-Assembled Monolayers (SAMs): this compound is used to form SAMs on gold, mercury, silver, and platinum surfaces.
Biology and Medicine:
Biosensors: SAMs of this compound are employed in the development of biosensors for detecting various biological molecules.
Industry:
Comparison with Similar Compounds
1-Nonanethiol can be compared with other thiols, such as:
1-Octanethiol (C₈H₁₇SH): Similar in structure but with one less carbon atom. It also forms SAMs but may have different packing densities and surface properties.
1-Decanethiol (C₁₀H₂₁SH): Similar in structure but with one more carbon atom.
Uniqueness of this compound: this compound’s unique chain length allows it to form SAMs with specific packing densities and surface properties, making it suitable for particular applications in surface functionalization and protective coatings.
Properties
IUPAC Name |
nonane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20S/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEZMVFBMOOHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3(CH2)8SH, Array, C9H20S | |
Record name | 1-NONANETHIOL | |
Source | CAMEO Chemicals | |
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Record name | 1-NONANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061704 | |
Record name | 1-Nonanethiol | |
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Molecular Weight |
160.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nonanethiol is a colorless liquid with a bad smell. Mp: -21 °C; bp: 220 °C. Density: 0.840 g cm-3 at 25 °C. Combustible liquid., Colorless liquid with a strong, obnoxious odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Liquid. | |
Record name | 1-NONANETHIOL | |
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Record name | 1-Nonanethiol | |
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Record name | 1-NONANETHIOL | |
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Record name | 1-Nonanethiol | |
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Boiling Point |
220 °C | |
Record name | 1-NONANETHIOL | |
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Flash Point |
78 °C, 78 °C c.c. | |
Record name | 1-Nonanethiol | |
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Record name | 1-NONANETHIOL | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: very poor, Insoluble | |
Record name | 1-NONANETHIOL | |
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Record name | 1-NONANETHIOL | |
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Record name | 1-Nonanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0467.html | |
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Density |
Relative density (water = 1): 0.84 | |
Record name | 1-NONANETHIOL | |
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Vapor Density |
Relative vapor density (air = 1): 5.5 | |
Record name | 1-NONANETHIOL | |
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Vapor Pressure |
0.13 [mmHg] | |
Record name | 1-Nonanethiol | |
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CAS No. |
1455-21-6 | |
Record name | 1-NONANETHIOL | |
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Record name | 1-Nonanethiol | |
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Record name | Nonane-1-thiol | |
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Melting Point |
-20 °C | |
Record name | 1-NONANETHIOL | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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